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Compound of Interest

Compound Name: PISTACIA VERA SEED OIL

Cat. No.: B1176687 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fatty acid profiles of Pistacia vera

(pistachio) oil and almond oil, supported by experimental data. The information is intended to

assist researchers, scientists, and professionals in drug development in understanding the

nuanced differences in the lipid composition of these two widely utilized nut oils.

Data Presentation: Fatty Acid Composition
The fatty acid composition of Pistacia vera oil and almond oil was determined using Gas

Chromatography-Mass Spectrometry (GC-MS). The results, showcasing the relative

percentages of identified fatty acids, are summarized in the table below. Both oils are rich in

oleic acid, a monounsaturated fatty acid, and linoleic acid, a polyunsaturated fatty acid.

Notably, almond oil generally presents a slightly higher concentration of oleic acid, while

pistachio oil contains a comparatively higher proportion of linoleic acid.

Fatty Acid Chemical Formula
Pistacia vera Oil
(%)

Almond Oil (%)

Palmitic Acid C16:0 6.52 7.22

Oleic Acid C18:1 60.72 58.19

Linoleic Acid C18:2 29.05 30.72
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Data sourced from a comparative study utilizing GC-MS analysis.[1]

Experimental Protocols: Fatty Acid Analysis
The determination of the fatty acid profiles of Pistacia vera oil and almond oil is typically

achieved through a process of extraction, transesterification to fatty acid methyl esters

(FAMEs), and subsequent analysis by gas chromatography (GC) coupled with a flame

ionization detector (FID) or a mass spectrometer (MS).

1. Oil Extraction:

The oil is first extracted from the nut seeds. A common laboratory method is Soxhlet extraction,

where the ground nuts are continuously washed with a solvent, such as n-hexane, for several

hours. The solvent is then evaporated to yield the pure oil.

2. Preparation of Fatty Acid Methyl Esters (FAMEs):

For GC analysis, the fatty acids in the triglyceride structure of the oil are converted into their

more volatile methyl esters. A widely used method is acid-catalyzed transesterification:

A small amount of the extracted oil (e.g., 50 mg) is dissolved in a solvent mixture, such as

toluene and methanol.

An acidic catalyst, commonly methanolic HCl or boron trifluoride (BF3) in methanol, is added

to the solution.

The mixture is heated in a sealed vial at a controlled temperature (e.g., 80-100°C) for a

specified duration (e.g., 1-2 hours) to allow for the transesterification reaction to complete.

After cooling, the FAMEs are extracted from the reaction mixture using a nonpolar solvent

like n-hexane. The hexane layer, containing the FAMEs, is carefully separated and can be

washed with a dilute salt solution to remove any remaining catalyst or glycerol.

The final hexane solution containing the FAMEs is dried over an anhydrous salt (e.g., sodium

sulfate) and is then ready for GC analysis.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
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Injection: A small volume of the FAMEs solution is injected into the GC inlet, where it is

vaporized.

Separation: The vaporized FAMEs are carried by an inert gas (e.g., helium) through a

capillary column. The column's stationary phase separates the different FAMEs based on

their boiling points and polarity. Shorter chain and more unsaturated fatty acids tend to elute

from the column earlier than longer chain and more saturated ones.

Detection and Identification: As the separated FAMEs exit the column, they enter the mass

spectrometer. The MS ionizes the FAME molecules and separates the resulting ions based

on their mass-to-charge ratio, producing a unique mass spectrum for each compound. By

comparing these mass spectra to a library of known compounds, the individual fatty acids

can be identified.

Quantification: The abundance of each fatty acid is determined by integrating the area under

its corresponding peak in the chromatogram. The percentage of each fatty acid is then

calculated relative to the total area of all identified fatty acid peaks.

Mandatory Visualization: Signaling Pathway
The following diagram illustrates the signaling pathway of Oleic Acid-induced activation of the

SIRT1-PGC1α complex, which leads to an increase in fatty acid oxidation. This pathway is of

significant interest in metabolic research.
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Caption: Oleic Acid Signaling Pathway for Fatty Acid Oxidation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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